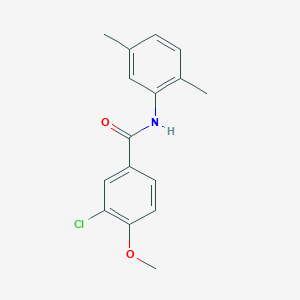
1-(3,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine, commonly known as DMMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antidepressant effects.
Mécanisme D'action
The mechanism of action of DMMP is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. DMMP has been found to inhibit the activity of certain enzymes that are involved in cell proliferation, which could explain its antitumor effects. Additionally, DMMP has been shown to inhibit the production of inflammatory cytokines, which could explain its anti-inflammatory effects. The exact mechanism of DMMP's antidepressant effects is not clear, but it is thought to involve the modulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
DMMP has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation, which could explain its antitumor effects. Additionally, DMMP has been shown to inhibit the production of inflammatory cytokines, which could explain its anti-inflammatory effects. DMMP has also been found to increase the levels of certain neurotransmitters in the brain, which could explain its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMMP in lab experiments is that it has been extensively studied and has been found to have a wide range of biological activities. Additionally, DMMP is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using DMMP in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on DMMP. One area of research could be to further investigate its antitumor effects and explore its potential as a cancer treatment. Additionally, more research could be done to understand the mechanism of DMMP's antidepressant effects and explore its potential as a treatment for depression. Furthermore, research could be done to optimize the synthesis method of DMMP and explore its potential as a drug candidate for other diseases.
Méthodes De Synthèse
DMMP can be synthesized using a multistep procedure that involves the reaction of 3,5-dimethylbenzoyl chloride with 4-methoxyphenylpiperazine in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography to obtain pure DMMP.
Applications De Recherche Scientifique
DMMP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. DMMP has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, DMMP has been found to have antidepressant effects, which could make it a potential treatment for depression.
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-12-16(2)14-17(13-15)20(23)22-10-8-21(9-11-22)18-4-6-19(24-3)7-5-18/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQHWOADWWTDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)


![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5697437.png)

![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)

![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5697488.png)
![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)